![molecular formula C11H15ClFN B3164630 Butyl[(2-chloro-6-fluorophenyl)methyl]amine CAS No. 893610-81-6](/img/structure/B3164630.png)
Butyl[(2-chloro-6-fluorophenyl)methyl]amine
Overview
Description
“Butyl[(2-chloro-6-fluorophenyl)methyl]amine” is a chemical compound with the molecular formula C11H15ClFN . It is used in research .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Sandmeyer reaction , which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate . Another method that might be relevant is the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular weight of “Butyl[(2-chloro-6-fluorophenyl)methyl]amine” is 215.69 . The exact structure would need to be determined through methods such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “Butyl[(2-chloro-6-fluorophenyl)methyl]amine” are not fully detailed in the available information. It is known that the compound has a molecular weight of 215.69 .Scientific Research Applications
Sandmeyer Reaction
This compound can be used in the Sandmeyer reaction, a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
Synthesis of Biologically Active Compounds
The Sandmeyer reaction can result in corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers, which are effectively used for the construction of biologically active compounds .
Synthesis of Thrombin Inhibitors
The compound has been used in the synthesis of 2-(2-chloro-6-fluorophenyl)acetamides, which have potential applicability as thrombin inhibitors .
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Synthesis of Organoboron Reagents
The SM coupling reaction is successful due to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Formation of Carbon-Halogen Linkage
The compound can be used in the formation of carbon-halogen linkages through chlorination via the Sandmeyer reaction .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of various bioactive molecules, suggesting a broad range of potential targets .
Mode of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may act as a nucleophile, forming new carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura cross-coupling reactions, it may play a role in the synthesis of various bioactive compounds, thereby indirectly influencing multiple biochemical pathways .
Result of Action
One study suggests that a similar compound showed promising results in inhibiting viral replication , indicating potential antiviral activity.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the efficacy and stability of similar compounds .
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCNOKDFNCAEQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(2-chloro-6-fluorophenyl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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